3-Methyl-6-(oxan-4-yloxy)pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-(oxan-4-yloxy)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-3-10(12-11-8)14-9-4-6-13-7-5-9/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNKLQTOBFOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(oxan-4-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with oxan-4-yloxy derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxan-4-yloxy derivative, followed by nucleophilic substitution on the 3-methylpyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-Methyl-6-(oxan-4-yloxy)pyridazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(oxan-4-yloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the oxan-4-yloxy moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Pyridazine oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Methyl-6-(oxan-4-yloxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(oxan-4-yloxy)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell proliferation . In agrochemical applications, it may disrupt essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of pyridazine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparisons
*Calculated based on molecular formula C₁₀H₁₄N₂O₂.
Key Observations:
- Substituent Position : The 3-methyl group is conserved in many analogs (e.g., CL218,872, compound), suggesting its role in stabilizing receptor interactions .
- 6-Position Variability: The oxan-4-yloxy group in the target compound contrasts with morpholine (), trifluoromethylphenyl (), and phenoxyphenyl () substituents. Oxan-4-yloxy may offer a balance between solubility (via oxygen lone pairs) and steric hindrance compared to bulkier aryl groups.
Pharmacological and Binding Properties
Key Observations:
- Receptor Specificity : While CL218,872 and imidazo-pyridazines () target benzodiazepine receptors, the oxan-4-yloxy analog’s activity remains uncharacterized. Its tetrahydropyran group may redirect selectivity toward kinases or other oxygen-sensitive targets.
- Therapeutic Potential: The oxan substituent’s resemblance to sugar moieties (e.g., in nucleosides) could suggest antiviral or anticancer applications, though this requires validation .
Biological Activity
3-Methyl-6-(oxan-4-yloxy)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of 3-Methyl-6-(oxan-4-yloxy)pyridazine is , with a molecular weight of approximately 219.24 g/mol. The structure features a pyridazine ring substituted with a methoxy group and an oxane moiety, which contributes to its biological properties.
Target Enzymes
The primary mechanism of action for 3-Methyl-6-(oxan-4-yloxy)pyridazine involves its interaction with specific enzymes, particularly those involved in nitric oxide (NO) synthesis. It primarily targets the nitric oxide synthase (NOS) enzymes, including neuronal NOS (nNOS) and endothelial NOS (eNOS). By binding to these enzymes, the compound influences the production of NO, which is crucial for various physiological processes such as vasodilation and neurotransmission.
Biochemical Pathways
The compound's action affects several biochemical pathways:
- Nitric Oxide Synthesis : Enhances the production of NO, impacting vascular tone and blood flow regulation.
- Signal Transduction : Modulates pathways related to inflammation and vascular health through NO signaling.
Biological Activity
Research has demonstrated that 3-Methyl-6-(oxan-4-yloxy)pyridazine exhibits notable biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of pyridazine compounds show significant antimicrobial effects against various bacterial strains.
- Antitumor Potential : Preliminary studies suggest that this compound may inhibit tumor growth by affecting angiogenesis through NO modulation .
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Inhibits tumor cell proliferation in vitro | |
| Vasodilatory Effects | Enhances blood flow via NO production |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridazine derivatives, including 3-Methyl-6-(oxan-4-yloxy)pyridazine. Results showed a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antitumor Activity : In vitro assays demonstrated that treatment with 3-Methyl-6-(oxan-4-yloxy)pyridazine resulted in decreased viability of cancer cell lines. The mechanism was attributed to increased apoptosis and reduced angiogenesis mediated by NO signaling pathways .
Research Findings
Recent studies have focused on optimizing the synthesis of 3-Methyl-6-(oxan-4-yloxy)pyridazine to enhance yield and purity. Various synthetic routes have been explored, including nucleophilic substitution reactions involving oxane derivatives. These advancements are crucial for further pharmacological evaluations and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
